Methanamine;1,3,5-trinitrobenzene
Description
Properties
CAS No. |
56270-16-7 |
|---|---|
Molecular Formula |
C9H18N6O6 |
Molecular Weight |
306.28 g/mol |
IUPAC Name |
methanamine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.3CH5N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2/h1-3H;3*2H2,1H3 |
InChI Key |
IMGTYPOKKRTSDK-UHFFFAOYSA-N |
Canonical SMILES |
CN.CN.CN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Single-Step Oxidation of TNT
Reagents :
- TNT (C₇H₅N₃O₆)
- Sodium chlorite (NaClO₂) as the oxidant
- Methanol as the solvent
Procedure :
- Dissolution : TNT is dissolved in methanol at 50–60°C (1:10 g/mL ratio).
- Oxidant Preparation : Sodium chlorite is dissolved in water (1:2 g/mL).
- Reaction : The TNT solution is adjusted to pH 5–6 using hydrochloric acid, heated to 50–60°C, and treated with NaClO₂ solution.
- Workup : Filtration, hot water washing, and ethanol recrystallization yield TNB with 56–61% efficiency.
Advantages Over Traditional Methods :
- Eliminates the decarboxylation step required in older two-step protocols.
- Reduces chlorine gas byproducts, enhancing environmental safety.
Analytical and Optimization Challenges
Purity and Stability Issues
- Nitro Group Reactivity : TNB’s nitro groups may oxidize methanamine under acidic or thermal conditions.
- Byproduct Formation : Competing reactions (e.g., nitration of methanamine) necessitate stringent pH control.
Spectroscopic Characterization
- FT-IR : Expected peaks include N–H stretches (~3300 cm⁻¹ for methanamine) and NO₂ asymmetric stretches (~1530 cm⁻¹).
- XRD : Co-crystals would exhibit distinct diffraction patterns versus physical mixtures.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene yields 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Charge-Transfer Complex Formation: It forms charge-transfer complexes with electron-rich arenes.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Charge-Transfer Complex Formation: This reaction typically occurs in the presence of electron-rich aromatic compounds.
Major Products
Reduction: The major product is 1,3,5-triaminobenzene.
Charge-Transfer Complex Formation: The products are charge-transfer complexes that can be used in various applications.
Scientific Research Applications
1,3,5-Trinitrobenzene has several scientific research applications:
Explosives: It is used as a high explosive in commercial mining and military applications.
pH Indicator: It serves as a narrow-range pH indicator.
Rubber Vulcanization: It is used as an agent to vulcanize natural rubber.
Sorption Studies: Research has been conducted on its sorption kinetics to biochars, which is important for understanding the mobility and bioavailability of organic compounds.
Mechanism of Action
The mechanism of action of 1,3,5-trinitrobenzene involves several stages:
C–NO₂ Bond Cleavage: The initial step involves the cleavage of the C–NO₂ bond.
Amino Dehydrogenation: This is followed by the dehydrogenation of amino groups.
Hydrogen Transfer: Hydrogen is transferred to nitro groups, forming NO and H₂O.
Carbon Oxidation: The carbon atoms undergo oxidation, leading to the formation of CO and small –CN fragments.
Final Products: The final products are gaseous N₂ and CO₂.
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Properties of TNB and Related Explosives
Key Findings:
- Stability : TNB’s symmetrical nitro configuration makes it more stable than unsymmetrical trinitrobenzene isomers, which decompose readily under mild conditions .
- Explosive Performance : TNB has a detonation velocity of 7,300 m/s , lower than RDX (8,750 m/s) and HMX (9,100 m/s) but comparable to TNT (6,900 m/s) .
- Thermal Behavior: Unlike TATB, which retains stability at high temperatures due to hydrogen bonding from amino groups, TNB reacts with alkalis to form derivatives like 3,5-dinitroanisole .
Toxicity and Environmental Impact
Table 2: Toxicity Profile Comparison
Key Findings:
- TNB Toxicity: Limited acute toxicity data exist, but its metabolites (e.g., nitroso derivatives) are implicated in carcinogenicity .
- Environmental Impact : TNB’s persistence in ecosystems parallels TNT, but its degradation pathways are less understood .
Q & A
Q. What are the recommended methods for synthesizing 1,3,5-trinitrobenzene (TNB) in laboratory settings?
TNB synthesis typically involves nitration of benzene derivatives under controlled conditions. A common approach is the stepwise nitration of benzene using mixed acid (HNO₃/H₂SO₄) at elevated temperatures (60–100°C). Post-synthesis purification via recrystallization in non-polar solvents (e.g., toluene) ensures high purity. For cocrystal formation, TNB can be co-precipitated with compounds like 2,4,6-trinitrotoluene (TNT) using solvent evaporation, yielding materials with enhanced stability and performance .
Q. How can researchers ensure safe handling and storage of methanamine derivatives and nitroaromatic compounds like TNB?
- Handling: Use explosion-proof equipment, anti-static labwear, and fume hoods. Avoid friction, sparks, or heat sources.
- Safety Data: Refer to SDS sheets for compound-specific hazards (e.g., TNB’s acute toxicity and environmental persistence) .
Q. What analytical techniques are most effective for detecting and quantifying TNB in environmental samples?
- Chromatography: EPA Method 8330 recommends HPLC or GC-MS with explosive-specific columns (e.g., C18) and methanol:acetonitrile (50:50) mobile phases. Calibrate using certified reference standards (e.g., Explosive Standards Mixture #1) .
- Spectroscopy: FTIR and Raman spectroscopy identify nitro group vibrations (∼1350–1550 cm⁻¹) .
- Detection Limits: GC-ECD achieves sub-ppb sensitivity for TNB in soil/water matrices .
Advanced Research Questions
Q. What methodologies are employed to study the cocrystal formation between TNB and other nitroaromatic compounds, and how does this affect explosive performance?
Cocrystals (e.g., TNT/TNB) are synthesized via solvent-assisted grinding or slow evaporation. Performance is evaluated using:
- Detonation Tests: Chapman-Jouguet pressure and velocity measurements.
- Sensitivity Analysis: Impact/friction tests (e.g., BAM methods) show TNT/TNB cocrystals exhibit 20% lower sensitivity than pure TNB .
- Computational Modeling: COMPASS force field simulations (NPT ensemble) predict crystal packing and stability .
Q. How can computational methods such as molecular dynamics simulations enhance the understanding of TNB-based energetic materials?
- Force Fields: COMPASS or ReaxFF simulate intermolecular interactions and thermal decomposition pathways.
- Reactivity Predictions: Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) of C-NO₂ bonds (∼200–250 kJ/mol), correlating with sensitivity .
- Cocrystal Design: MD simulations optimize stoichiometry and lattice parameters for desired properties (e.g., reduced sensitivity) .
Q. What advanced purification techniques are applicable to TNB and its derivatives to achieve high-purity standards for research?
- Recrystallization: Use green solvents (e.g., ionic liquids like 3-ethyl-1-methylimidazolium acetate) to improve solubility and yield .
- Chromatography: Preparative HPLC with silica gel or reverse-phase columns removes nitroso byproducts.
- Continuous Flow Systems: Microreactors minimize side reactions during methanamine derivative synthesis (e.g., alkylation of pyridines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
